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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of PST3093, the

primary metabolite of the novel inotropic agent Istaroxime, with its parent compound and other

established alternatives for the treatment of acute heart failure. The information presented is

supported by experimental data to aid in the evaluation of PST3093 as a promising therapeutic

candidate.

Executive Summary
Istaroxime is a novel intravenous agent for acute heart failure with a dual mechanism of action:

inhibition of the Na+/K+ ATPase and activation of the sarcoplasmic/endoplasmic reticulum

Ca2+‐ATPase 2a (SERCA2a).[1][2][3] Its primary metabolite, PST3093, exhibits a distinct

pharmacological profile. PST3093 is a selective SERCA2a activator, lacking the Na+/K+

ATPase inhibitory activity of its parent compound.[1][4][5][6] This selectivity, combined with a

longer half-life, suggests PST3093 may offer a favorable safety and efficacy profile, particularly

for heart failure with diastolic dysfunction.[1][4][5][6] Preclinical studies demonstrate that

PST3093 improves cardiac function with considerably lower toxicity than Istaroxime.[1][4] This

guide will delve into the comparative data of Istaroxime, PST3093, and current standard-of-

care inotropes.
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The following tables summarize the key pharmacodynamic and preclinical efficacy data for

Istaroxime, PST3093, and the established inotrope Digoxin.

Table 1: Comparative in vitro Pharmacodynamics

Compound Target Action
Potency
(IC50/EC50)

Species Reference

Istaroxime
Na+/K+

ATPase
Inhibition

0.14 ± 0.02

µM (IC50)
Dog (Kidney) [4]

Na+/K+

ATPase
Inhibition

32 ± 4 µM

(IC50 for

INaK)

Rat (LV

myocytes)
[7]

SERCA2a Activation

↑ Vmax by

~20% at 300

nM

Rat (STZ-

induced)
[8]

SERCA2a Activation

↓ KdCa by

~20% at 100

nM

Guinea Pig

(Healthy)
[7][8]

PST3093
Na+/K+

ATPase
Inhibition

No significant

inhibition up

to 100 µM

Dog (Kidney),

Rat (LV

myocytes)

[4][7]

SERCA2a Activation

↑ Vmax by

~22% at 300

nM

Rat (STZ-

induced)
[8]

SERCA2a Activation

↓ KdCa by

~20% at 100

nM

Guinea Pig

(Healthy)
[7][8]

Digoxin
Na+/K+

ATPase
Inhibition

Potent

inhibitor

(IC50 in nM

range)

Various [7]
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Table 2: Comparative in vivo Hemodynamic Effects in a Rat Model of Diabetic Cardiomyopathy

Data presented as mean ± SEM. Effects measured after 15 minutes of intravenous infusion.

Parameter
PST3093 (0.22
mg/kg/min)

Istaroxime (0.22
mg/kg/min)

Digoxin (0.11
mg/kg/min)

Heart Rate (bpm) 270 ± 17 236 ± 12 257 ± 11

Stroke Volume (mL)
0.702 ± 0.05 → 0.847

± 0.06

0.589 ± 0.03 → 0.601

± 0.04

0.612 ± 0.04 → 0.635

± 0.04

Cardiac Output

(mL/min)

187.7 ± 13.7 → 231.7

± 20.2

138.5 ± 11.2 → 155.6

± 14.4

158.3 ± 12.1 → 163.2

± 12.9

Ejection Fraction (%)
77.8 ± 1.9 → 83.2 ±

1.5

73.9 ± 2.1 → 75.1 ±

2.3

75.3 ± 1.8 → 76.8 ±

1.7

Fractional Shortening

(%)

42.1 ± 1.4 → 47.9 ±

1.4

38.9 ± 1.6 → 40.0 ±

1.8

40.1 ± 1.4 → 41.5 ±

1.4

Source: Adapted from Arici et al. bioRxiv (2022).[4]

Comparison with Alternative Therapies
The current standard of care for acute heart failure often involves the use of traditional

inotropes such as dobutamine and milrinone.

Dobutamine: A synthetic catecholamine that primarily stimulates β1-adrenergic receptors,

leading to increased cardiac contractility and output.[9][10] Clinical studies have shown that

dobutamine increases cardiac index and decreases pulmonary capillary wedge pressure in

patients with acute heart failure.[11][12][13][14] However, its use can be associated with

tachycardia and an increased risk of arrhythmias.[15]

Milrinone: A phosphodiesterase 3 (PDE3) inhibitor that increases intracellular cyclic AMP

(cAMP) levels, resulting in positive inotropic effects and vasodilation.[16][17][18][19] This leads

to an increase in cardiac index and a reduction in both preload and afterload.[20][21] Meta-

analyses comparing dobutamine and milrinone have shown comparable in-hospital mortality,
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though milrinone may be associated with better long-term survival but a higher rate of hospital

readmission.[9][20]

PST3093's selective SERCA2a activation presents a potentially more targeted approach with a

lower risk of the off-target effects associated with Na+/K+ ATPase inhibition (e.g., arrhythmias)

or broad adrenergic stimulation.

Experimental Protocols
1. Na+/K+ ATPase Activity Assay

Enzyme Source: Purified α1 isoform from dog kidney.

Method: Measurement of 32P-ATP hydrolysis.

Procedure: Increasing concentrations of the test compound were incubated with 0.3 µg of

the purified enzyme for 10 minutes at 37°C in a final volume of 120 µL containing 140 mM

NaCl, 3 mM MgCl2, 50 mM Hepes-Tris, and 3 mM ATP (pH 7.5). The reaction was initiated

by adding 10 µL of incubation medium containing 20 mM KCl. Na+/K+ ATPase activity was

defined as the ouabain (1 mM)-sensitive component of the total ATPase activity.

Data Analysis: The concentration exerting 50% inhibition (IC50) was calculated.[4]

2. SERCA ATPase Activity Assay

Enzyme Source: Whole tissue homogenates from rat hearts or sarcoplasmic reticulum (SR)

enriched microsomes from guinea-pig hearts.

Method: Measurement of 32P-ATP hydrolysis.

Procedure: SERCA activity was measured at multiple Ca2+ concentrations (100-2000 nM).

The SERCA-specific activity was identified as the portion inhibited by cyclopiazonic acid

(CPA, 10 µM).

Data Analysis: Ca2+ dose-response curves were fitted to estimate the maximal hydrolytic

velocity (Vmax) and the Ca2+ dissociation constant (KdCa). An increase in Vmax or a

decrease in KdCa indicates enhancement of SERCA function.[4][22]
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3. In vivo Echocardiography in a Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy Rat

Model

Animal Model: Diabetes was induced in male Sprague Dawley rats by a single intravenous

injection of STZ (50 mg/kg). Rats with fasting blood glucose levels >290 mg/dL after one

week were considered diabetic.[4][23]

Echocardiography Protocol: Transthoracic echocardiography was performed on anesthetized

rats. Two-dimensional M-mode and Doppler imaging were used to assess cardiac function.

Drug Administration: PST3093 (0.22 mg/kg/min), Istaroxime (0.22 mg/kg/min), or Digoxin

(0.11 mg/kg/min) was infused intravenously for 15 minutes.

Parameters Measured: Heart rate, stroke volume, cardiac output, ejection fraction, and

fractional shortening were measured before and during drug infusion.[4][22]
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Caption: Signaling pathways of Istaroxime and its metabolite PST3093.
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Caption: Experimental workflow for comparing Istaroxime and PST3093.
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Caption: Signaling pathways of Dobutamine and Milrinone.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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